molecular formula C20H16BrCl2NO4S2 B11022739 N-[(4-bromophenyl)sulfonyl]-2,5-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide

N-[(4-bromophenyl)sulfonyl]-2,5-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide

Cat. No.: B11022739
M. Wt: 549.3 g/mol
InChI Key: XKIWFEZIOUDFHT-UHFFFAOYSA-N
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Description

N-[(4-BROMOPHENYL)SULFONYL]-2,5-DICHLORO-N-(3,4-DIMETHYLPHENYL)-1-BENZENESULFONAMIDE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and sulfonamide groups

Preparation Methods

The synthesis of N-[(4-BROMOPHENYL)SULFONYL]-2,5-DICHLORO-N-(3,4-DIMETHYLPHENYL)-1-BENZENESULFONAMIDE typically involves multiple steps, including the introduction of bromine, chlorine, and sulfonamide groups into the molecular structure. The synthetic routes often employ reagents such as bromine, chlorinating agents, and sulfonamide precursors under controlled reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of bromine and chlorine atoms makes it susceptible to oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: The aromatic rings in the compound allow for substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

N-[(4-BROMOPHENYL)SULFONYL]-2,5-DICHLORO-N-(3,4-DIMETHYLPHENYL)-1-BENZENESULFONAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-BROMOPHENYL)SULFONYL]-2,5-DICHLORO-N-(3,4-DIMETHYLPHENYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes, while the bromine and chlorine atoms may enhance its binding affinity to target molecules. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar compounds to N-[(4-BROMOPHENYL)SULFONYL]-2,5-DICHLORO-N-(3,4-DIMETHYLPHENYL)-1-BENZENESULFONAMIDE include other sulfonamides and halogenated aromatic compounds. These compounds share similar structural features but may differ in their specific functional groups and overall reactivity. The uniqueness of this compound lies in its combination of bromine, chlorine, and sulfonamide groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C20H16BrCl2NO4S2

Molecular Weight

549.3 g/mol

IUPAC Name

N-(4-bromophenyl)sulfonyl-2,5-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide

InChI

InChI=1S/C20H16BrCl2NO4S2/c1-13-3-7-17(11-14(13)2)24(29(25,26)18-8-4-15(21)5-9-18)30(27,28)20-12-16(22)6-10-19(20)23/h3-12H,1-2H3

InChI Key

XKIWFEZIOUDFHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(S(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C

Origin of Product

United States

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